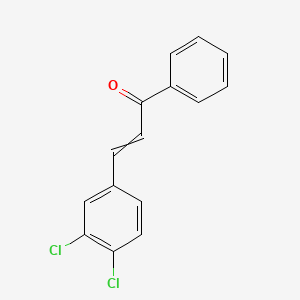
3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxyphenyl isocyanate: (3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one) is an organic compound with the molecular formula C13H9NO2 . It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxyphenyl isocyanate typically involves the reaction of 3-phenoxyaniline with phosgene . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
C6H5OC6H4NH2+COCl2→C6H5OC6H4NCO+2HCl
Industrial Production Methods: In an industrial setting, the production of 3-Phenoxyphenyl isocyanate involves large-scale phosgenation of 3-phenoxyaniline. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction is typically conducted in a solvent such as toluene or chlorobenzene to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxyphenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: Reacts with water to form and .
Addition reactions: Can react with compounds containing active hydrogen atoms, such as amines, to form substituted ureas.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolyzes in the presence of water to form the corresponding amine and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
3-Phenoxyphenylamine: Formed from hydrolysis.
Scientific Research Applications
3-Phenoxyphenyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactivity with various functional groups.
Mechanism of Action
The mechanism of action of 3-Phenoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product.
Comparison with Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the phenoxy group, making it less reactive in certain reactions.
Methyl isocyanate: Smaller and more volatile, used in different industrial applications.
Toluene diisocyanate: Contains two isocyanate groups, used primarily in the production of polyurethanes.
Uniqueness: 3-Phenoxyphenyl isocyanate is unique due to the presence of the phenoxy group, which enhances its reactivity and allows for the formation of more complex and diverse products. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
Molecular Formula |
C15H10Cl2O |
|---|---|
Molecular Weight |
277.1 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-6-11(10-14(13)17)7-9-15(18)12-4-2-1-3-5-12/h1-10H |
InChI Key |
QWYKPZUFPSREFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














